molecular formula C76H104N18O20S2 B1591060 Somatostatin, tyr(11)- CAS No. 59481-27-5

Somatostatin, tyr(11)-

Cat. No. B1591060
CAS RN: 59481-27-5
M. Wt: 1653.9 g/mol
InChI Key: BANSKZGUYZBDPC-GWVZWCPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somatostatin, tyr(11)- is a peptide hormone that is produced in various parts of the body, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in regulating the secretion of other hormones, particularly growth hormone and insulin. In recent years, somatostatin, tyr(11)- has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Radionuclide Therapy of Tumors

Somatostatin analogs like [Tyr(3)]octreotide and [Tyr(3)]octreotate have shown promising results in radionuclide therapy for somatostatin receptor-positive tumors. These analogs, when radiolabeled with radionuclides like (90)Y and (177)Lu, have demonstrated high tumor uptake and significant therapeutic effects in preclinical studies. Clinical trials with these compounds have also reported therapeutic effects, including tumor shrinkage and stabilization (de Jong et al., 2002).

Multivalent Cyclic Peptide Dendrimers

Research on multivalent peptide systems, including Tyr(3)-octreotide-containing monomeric, dimeric, and tetrameric dendrimeric conjugates, has been conducted. These multivalent dendrimeric cyclic peptides, developed through 1,3-dipolar cycloaddition reactions, exhibited enhanced binding affinity for the SSTR2 receptor compared to their monovalent counterparts (Yim et al., 2009).

Tumor Localization

123I-labelled tyr-3-octreotide, a synthetic derivative of somatostatin, has been used to localize endocrine-related tumors in vivo using a gamma camera. This method has successfully identified tumors such as meningiomas and gastrinomas (Krenning et al., 1989).

Imaging and Therapy of Gastroenteropancreatic Neuroendocrine Tumors

Somatostatin receptorimaging (SRI) with radiolabeled somatostatin analogs like [(111)In-DTPA(0)]octreotide has been crucial in diagnosing and staging gastroenteropancreatic neuroendocrine tumors (GEPNETs). Radiolabeled somatostatin analogs such as [(68)Ga-DOTA(0),Tyr(3)]octreotate or [(68)Ga-DOTA(0),Tyr(3)]octreotide are proposed as new standards for PET imaging in SRI due to their higher affinity for the somatostatin receptor, especially receptor subtype-2. Treatments with these radiolabeled somatostatin analogs, such as [(90)Y-DOTA(0),Tyr(3)]octreotide and [(177)Lu-DOTA(0),Tyr(3)]octreotate, have shown encouraging results in tumor regression and improved quality of life for patients with inoperable or metastasized neuroendocrine tumors (Kwekkeboom et al., 2010).

Receptor Scintigraphy

Radioiodinated Tyr-3-octreotide has been a useful ligand for detecting somatostatin receptor-bearing tumors in vivo. Studies have confirmed its specific somatostatin-like biologic activity and demonstrated its efficacy in localizing pancreatic tumors in rats through scintigraphy (Bakker et al., 1990).

Combination Radionuclide Therapy

Combination radionuclide therapy using (90)Y- and (177)Lu-labeled somatostatin analogs has shown superior antitumor effects compared to using either radionuclide alone, especially in tumors of various sizes. This approach provides a more effective treatment option for somatostatin receptor-expressing tumors (de Jong et al., 2005).

Inhibitory Effects on Cell Proliferation

Somatostatin and its analogs, such as lanreotide, have been studied for their effects on cell proliferation in non-functioning pituitary adenomas (NFPAs). They have been found to inhibit cell proliferation and may function by activating tyrosine phosphatases and inhibiting voltage-dependent calcium channels (Florio et al., 1999).

Safety And Hazards

Somatostatin is generally safe for research use, but specific precautions should be followed .

  • Future Directions

    • Further investigations are needed to optimize SSTR-based imaging and therapy for neuroendocrine neoplasms .
  • properties

    IUPAC Name

    (4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BANSKZGUYZBDPC-GWVZWCPESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C76H104N18O20S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1653.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Somatostatin, tyr(11)-

    CAS RN

    59481-27-5
    Record name Somatostatin, tyr(11)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Citations

    For This Compound
    3
    Citations
    GP Cartoni, F Coccioli, R Jasionowska… - Journal of pharmaceutical …, 2000 - Elsevier
    We propose a simple and accurate method for CE quantitative determination of somatostatin in pharmaceutical preparations. The method is specific for somatostatin as indicated by the …
    Number of citations: 7 www.sciencedirect.com
    AR Albers, MS O'Dorisio, DA Balster, M Caprara… - Regulatory peptides, 2000 - Elsevier
    Somatostatin receptor expression is a favorable prognostic factor in human neuroblastoma. Somatostatin receptors have been demonstrated in vitro by pharmacologic analysis of tumor …
    Number of citations: 76 www.sciencedirect.com
    H Iwahana, M Komatsu… - The Tokushima …, 1988 - pubmed.ncbi.nlm.nih.gov
    Effects of urethane administration on somatostatin receptors in rat cerebral cortex and pituitary Effects of urethane administration on somatostatin receptors in rat cerebral cortex and …
    Number of citations: 1 pubmed.ncbi.nlm.nih.gov

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.